molecular formula C29H32N2O4 B11514271 Ethyl 1-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11514271
M. Wt: 472.6 g/mol
InChI Key: LZOPIDDCULGLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyloxy group, and the attachment of the phenylcarbamoyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and appropriate protecting groups to ensure selective functionalization.

    Attachment of the Phenylcarbamoyl Group: This step often involves the use of phenyl isocyanate or related reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-({[4-(METHOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-({[4-(HYDROXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-({[4-(FLUORO)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 1-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C29H32N2O4/c1-2-34-28(33)29(24-11-7-4-8-12-24)17-19-31(20-18-29)21-27(32)30-25-13-15-26(16-14-25)35-22-23-9-5-3-6-10-23/h3-16H,2,17-22H2,1H3,(H,30,32)

InChI Key

LZOPIDDCULGLKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.